2-(Ethoxymethyl)benzonitrile

Description

Significance of Nitrile Functionality in Chemical Research

The nitrile, or cyano, group is a remarkable functional group in organic chemistry due to its unique electronic properties and reactivity. Its strong electron-withdrawing nature and linear geometry influence the reactivity of the molecule to which it is attached. The carbon-nitrogen triple bond acts as a reactive site, participating in a variety of chemical transformations. This versatility allows for the conversion of nitriles into other valuable functional groups, such as primary amines, carboxylic acids, amides, and ketones, making them crucial intermediates in synthetic chemistry. researchgate.net The nitrile group is also a key component in numerous commercial products, from polymers like nitrile rubber to pharmaceuticals. researchgate.net In medicinal chemistry, the nitrile moiety is present in over 70 approved drugs and is often used as a bioisosteric replacement for other functional groups to enhance biological activity, improve metabolic stability, or increase water solubility. researchgate.netlookchem.com

Role of Benzonitrile (B105546) Derivatives in Synthetic Pathways

Benzonitrile derivatives, which are benzonitriles with additional substituents on the benzene (B151609) ring, are fundamental precursors in the synthesis of numerous organic compounds. atamankimya.com Their utility spans various industries, including pharmaceuticals, agrochemicals, and materials science. chembk.com For instance, they are used as intermediates in the production of dyes, herbicides, and active pharmaceutical ingredients. chembk.com The reactivity of the nitrile group, combined with the diverse functionalities that can be introduced onto the aromatic ring, makes benzonitrile derivatives highly valuable. They can undergo transformations such as nucleophilic substitution, reduction, and cycloaddition reactions. evitachem.com Modern cross-coupling reactions have further expanded the accessibility and diversification of aryl nitriles, allowing for the synthesis of complex molecular architectures.

Structural Context of 2-(Ethoxymethyl)benzonitrile within Aryl Nitriles

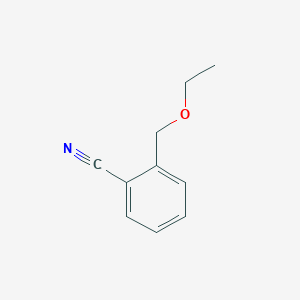

This compound is an aryl nitrile characterized by a benzonitrile core with an ethoxymethyl group (-CH₂OCH₂CH₃) substituted at the ortho- (position 2) of the benzene ring. americanelements.com This substitution pattern places the ether linkage in close proximity to the cyano group, which can influence the molecule's conformational preferences and reactivity.

The general structure of ortho-substituted benzonitriles is of significant interest in medicinal chemistry and materials science. researchgate.net The substituent at the ortho position can engage in steric and electronic interactions with the nitrile group, affecting its chemical properties. For example, ortho-substituted benzonitriles can serve as bioisosteric replacements for 4-substituted pyridines, a common strategy in drug design to optimize a compound's pharmacological profile. researchgate.net The ether linkage in this compound introduces a degree of flexibility and potential for hydrogen bonding, which can be crucial for molecular recognition in biological systems. While specific research on this compound is limited, its structure suggests its potential use as a building block in the synthesis of more complex heterocyclic systems or as a precursor for developing novel bioactive molecules. evitachem.commolport.com

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1016708-78-3 |

| Chemical Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.2 g/mol |

| Appearance | Liquid |

| SMILES | CCOCC1=CC=CC=C1C#N |

| InChI Key | XXGWYFKOORDYAD-UHFFFAOYSA-N |

Table generated from data available at American Elements and PubChem. americanelements.com

Structure

3D Structure

Properties

IUPAC Name |

2-(ethoxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-8-10-6-4-3-5-9(10)7-11/h3-6H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGWYFKOORDYAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxymethyl Benzonitrile and Analogues

Strategies for Constructing the Benzonitrile (B105546) Core

The benzonitrile unit is a common motif in organic chemistry, and numerous methods have been developed for its synthesis. These can be broadly categorized into the formation of the nitrile group on a pre-existing aromatic ring and the construction of the aromatic ring itself with a nitrile substituent already in place. This section will focus on the former, which is more common for the synthesis of substituted benzonitriles.

Aromatic Nitrile Synthesis from Aryl Precursors

The direct introduction of a nitrile group onto an aromatic ring can be achieved through several named reactions, most notably the Sandmeyer and Rosenmund-von Braun reactions.

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl diazonium salts. byjus.comwikipedia.org This reaction typically involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. byjus.commasterorganicchemistry.comnih.gov The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The key steps involve the formation of a diazonium salt from an aniline derivative, followed by a copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile. byjus.comwikipedia.org

The general scheme for the Sandmeyer reaction is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + CuCN → Ar-CN + N₂ + CuX

The Rosenmund-von Braun reaction provides an alternative route to aryl nitriles, starting from aryl halides. wikipedia.orgsynarchive.com This reaction involves the direct cyanation of an aryl halide using copper(I) cyanide, often at elevated temperatures in a polar, high-boiling solvent like DMF or pyridine. wikipedia.orgorganic-chemistry.org The classical Rosenmund-von Braun reaction often requires harsh conditions, but modern modifications, such as the use of L-proline as an additive, can promote the reaction at lower temperatures. thieme-connect.de

| Reaction Name | Starting Material | Reagent | Key Features |

| Sandmeyer Reaction | Aryl diazonium salt | CuCN | Versatile, proceeds via a radical mechanism. byjus.comwikipedia.org |

| Rosenmund-von Braun Reaction | Aryl halide | CuCN | Direct cyanation, often requires high temperatures. wikipedia.orgsynarchive.com |

In addition to these classical methods, modern cross-coupling reactions have emerged as powerful tools for the synthesis of aromatic nitriles. Palladium- or nickel-catalyzed cyanations of aryl halides or pseudohalides with various cyanide sources offer milder reaction conditions and broader functional group tolerance. nih.govkaist.ac.krorganic-chemistry.org Non-metallic cyano-group sources are also being explored to avoid the toxicity associated with metal cyanides. nih.govkaist.ac.kr

Dehydration Routes to Nitrile Functionality

Another important strategy for the synthesis of benzonitriles is the dehydration of benzamides. This approach is particularly useful when the corresponding amide is readily available. A variety of dehydrating agents can be employed for this transformation.

Phosphorus pentoxide (P₂O₅) is a classical and effective reagent for the dehydration of amides to nitriles. chemicke-listy.czresearchgate.netsciencemadness.org The reaction is typically carried out by heating the amide with P₂O₅. Microwave irradiation has been shown to significantly accelerate this reaction, leading to high yields in short reaction times. chemicke-listy.czresearchgate.net

Other dehydrating systems include:

Thionyl chloride (SOCl₂) : Often used in solvents like DMF. researchgate.net

Oxalyl chloride with a catalytic amount of dimethyl sulfoxide (DMSO) : This system allows for the preparation of nitriles under mild conditions. organic-chemistry.org

Triphenylphosphine (PPh₃) in combination with reagents like carbon tetrachloride (CCl₄) or bromine trichloromethane (BrCCl₃) : This is known as an Appel-type reaction. researchgate.netnih.gov

Palladium(II) acetate (Pd(OAc)₂) in the presence of a "sacrificial" nitrile : This catalytic method can be performed in aqueous micelles, offering a greener alternative. rsc.org

The choice of dehydrating agent often depends on the specific substrate and the desired reaction conditions.

| Dehydrating Agent/System | Key Features |

| Phosphorus pentoxide (P₂O₅) | Classical, effective, can be accelerated by microwave irradiation. chemicke-listy.czresearchgate.net |

| Thionyl chloride (SOCl₂) | Commonly used, often in DMF. researchgate.net |

| Oxalyl chloride/DMSO | Mild reaction conditions. organic-chemistry.org |

| Appel-type reagents (e.g., PPh₃/CCl₄) | Versatile for various amides. researchgate.netnih.gov |

| Catalytic Pd(OAc)₂ | Green chemistry approach in aqueous media. rsc.org |

Introduction of the Ethoxymethyl Moiety

The ethoxymethyl group can be introduced onto the aromatic ring through various etherification strategies. The specific method chosen will depend on the nature of the starting material.

Etherification Reactions in Aromatic Systems

The Williamson ether synthesis is a fundamental and widely used method for the formation of ethers. jk-sci.comchemistrysteps.comwikipedia.orglibretexts.org This reaction involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. chemistrysteps.comwikipedia.org In the context of synthesizing analogues of 2-(ethoxymethyl)benzonitrile, this could involve the reaction of a substituted phenol with an ethoxymethyl halide or the reaction of an ethoxide with a benzylic halide.

For the synthesis of aryl ethers, the Williamson synthesis typically involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile. jk-sci.com Common bases used for this deprotonation include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.com

The general reaction is as follows: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + R-X → Ar-O-R + X⁻

While the Williamson ether synthesis is robust, side reactions such as elimination can occur, especially with sterically hindered substrates. chemistrysteps.com

Alkoxymethylation Protocols

Alkoxymethylation involves the direct introduction of an alkoxymethyl group onto a substrate. For aromatic compounds, this can be achieved through various methods, often involving electrophilic aromatic substitution or nucleophilic substitution on a benzylic position. mdpi.comnih.gov

One common approach involves the reaction of an alcohol with a compound containing a leaving group at the benzylic position, such as a benzyl halide. This is essentially a variation of the Williamson ether synthesis. organic-chemistry.org For example, benzyl bromides can be reacted with alcohols in the presence of a base to form benzyl ethers. ias.ac.in

Another strategy is the acid-catalyzed reaction of an aromatic compound with formaldehyde (B43269) and an alcohol. This can lead to the formation of an alkoxymethylated product. mdpi.com

Targeted Synthesis of this compound

A plausible and direct route to this compound would involve a two-step sequence starting from 2-methylbenzonitrile.

Benzylic Bromination : The first step would be the radical bromination of 2-methylbenzonitrile to form 2-(bromomethyl)benzonitrile (B57715). This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride (CCl₄). chemicalbook.com

Williamson Ether Synthesis : The resulting 2-(bromomethyl)benzonitrile can then be reacted with sodium ethoxide in ethanol (B145695) to yield this compound via an SN2 reaction.

An alternative approach would start with 2-(hydroxymethyl)benzonitrile (B1590355). chemicalbook.comcymitquimica.com This intermediate can be prepared by various methods, including the reduction of 2-cyanobenzaldehyde. The hydroxyl group of 2-(hydroxymethyl)benzonitrile can then be etherified using an ethylating agent.

A specific example of a similar transformation is the synthesis of 2-aryloxymethylbenzonitriles from 2-cyanobenzyl chloride. asianpubs.org In this procedure, 2-cyanobenzyl chloride is reacted with a phenol in the presence of potassium carbonate in DMF to afford the corresponding 2-aryloxymethylbenzonitrile in good yield. asianpubs.org Adapting this method, one could react 2-cyanobenzyl chloride or bromide with ethanol in the presence of a suitable base to form this compound.

| Starting Material | Reagents | Product | Reaction Type |

| 2-Methylbenzonitrile | 1. NBS, BPO, CCl₄2. NaOEt, EtOH | This compound | Radical Bromination followed by Williamson Ether Synthesis |

| 2-(Hydroxymethyl)benzonitrile | NaH, EtI, THF | This compound | Williamson Ether Synthesis |

| 2-Cyanobenzyl chloride | EtOH, K₂CO₃, DMF | This compound | Nucleophilic Substitution |

Pathways Involving 2-(Alkoxymethyl)benzonitriles as Intermediates

The synthesis of this compound and its analogues, more broadly classified as 2-(alkoxymethyl)benzonitriles, is commonly achieved through nucleophilic substitution reactions. The most prevalent of these is the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide. byjus.commasterorganicchemistry.com In this context, the key intermediate is typically a 2-cyanobenzyl halide.

The general strategy involves an SN2 reaction between an alcohol-derived nucleophile (alkoxide) and the electrophilic benzylic carbon of 2-cyanobenzyl halide. masterorganicchemistry.comwvu.edu The presence of the electron-withdrawing cyano group at the ortho position facilitates this SN2 mechanism. asianpubs.org

A typical synthesis for this compound proceeds by first generating sodium ethoxide from the reaction of sodium metal or sodium hydride with ethanol. This is followed by the addition of 2-cyanobenzyl chloride or 2-cyanobenzyl bromide. The ethoxide ion acts as a potent nucleophile, displacing the halide from the benzylic position to form the desired ether linkage. The reaction is generally conducted in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol. byjus.comasianpubs.org

This methodology is versatile and can be extended to a wide range of 2-(alkoxymethyl)benzonitrile analogues by simply varying the alcohol used to generate the corresponding alkoxide. For instance, using methanol would yield 2-(methoxymethyl)benzonitrile, while using various phenols yields 2-(aryloxymethyl)benzonitriles. asianpubs.org Research has shown that using 2-cyanobenzyl chloride is a cost-effective and high-yielding alternative to the more expensive 2-cyanobenzyl bromide for these types of syntheses. asianpubs.org

Table 1: Synthesis of 2-(Alkoxymethyl)benzonitrile Analogues via Nucleophilic Substitution

| Electrophile | Nucleophile | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Cyanobenzyl chloride | Phenol | K₂CO₃ | DMF | 2-Phenoxymethylbenzonitrile | Good to Excellent | asianpubs.org |

| 2-Cyanobenzyl chloride | 2-Methylphenol | K₂CO₃ | DMF | 2-(2-Methylphenoxymethyl)benzonitrile | Good to Excellent | asianpubs.org |

| 1-Bromobutane | Sodium 2-naphthoxide | NaOH (to form alkoxide) | - | 2-Butoxynaphthalene (Analogue Ether) | - | wvu.edu |

| Primary Alkyl Halide | Alkoxide | Strong Base (e.g., NaH) | Aprotic (e.g., THF, DMF) | General Ether Product | High | masterorganicchemistry.comrichmond.edu |

Stereoselective Synthesis of Chiral Ethoxymethyl-Substituted Benzonitriles

While this compound itself is an achiral molecule, the development of synthetic methods to produce chiral analogues, particularly those possessing axial chirality, is an area of significant research interest. researchgate.netntu.edu.sg Axially chiral biaryls are prevalent scaffolds in specialized ligands, organocatalysts, and bioactive compounds. nih.gov The stereoselective synthesis of such compounds often relies on advanced catalytic methods.

A prominent strategy for the atroposelective synthesis of axially chiral benzonitriles involves the use of N-heterocyclic carbene (NHC) organocatalysis. researchgate.netnih.gov This method facilitates a dynamic kinetic resolution (DKR) of racemic starting materials, such as 2-arylbenzaldehydes, which already possess a chiral axis. researchgate.netntu.edu.sg

DFT calculations have shown that the stereoselectivity is determined during the rate-limiting step, which is often the dissociation of a sulfinate group and the concurrent formation of the C≡N triple bond. researchgate.netntu.edu.sg The specific interactions between the substrate and the chiral NHC catalyst in the transition state dictate which enantiomer is preferentially formed. researchgate.net

This catalytic system has been successfully applied to a range of substrates with various substituents on the biaryl framework, affording the desired axially chiral benzonitriles in good to excellent yields and with high enantioselectivities. nih.gov While examples with a specific ethoxymethyl substituent are not prominently featured in seminal reports, the methodology's tolerance for other alkoxy and alkyl groups suggests its applicability for producing chiral analogues of this compound. researchgate.net

Table 2: Representative Examples of NHC-Catalyzed Atroposelective Synthesis of Axially Chiral Benzonitriles

| Substrate (Racemic 2-Arylbenzaldehyde) | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-(2-Hydroxy-6-methylphenyl)benzaldehyde | Chiral NHC, TsN₃ | (R)-2'-(Cyano)-3'-methyl-[1,1'-biphenyl]-2-ol | 96% | 98% | researchgate.netnih.gov |

| 2-(2-Hydroxy-6-methoxyphenyl)benzaldehyde | Chiral NHC, TsN₃ | (R)-2'-(Cyano)-3'-methoxy-[1,1'-biphenyl]-2-ol | 95% | 98% | researchgate.netnih.gov |

| 5-Chloro-2-(2-hydroxy-6-methylphenyl)benzaldehyde | Chiral NHC, TsN₃ | (R)-4-Chloro-2'-(cyano)-3'-methyl-[1,1'-biphenyl]-2-ol | 85% | 90% | researchgate.netnih.gov |

| 2-(1-Hydroxynaphthalen-2-yl)benzaldehyde | Chiral NHC, TsN₃ | (R)-2-(2-Cyanophenyl)naphthalen-1-ol | 93% | 98% | researchgate.netnih.gov |

Reactivity and Transformation Pathways of 2 Ethoxymethyl Benzonitrile

Transformations of the Nitrile Group

The triple bond and the polarity of the cyano group in 2-(Ethoxymethyl)benzonitrile are the epicenters of its reactivity, allowing for a variety of chemical transformations.

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. libretexts.orgopenstax.org This interaction leads to the formation of an sp²-hybridized imine anion intermediate, which is analogous to the tetrahedral alkoxide intermediate formed in carbonyl additions. openstax.orglibretexts.org The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions.

Organometallic reagents, such as Grignard reagents (RMgX), function as potent carbon-based nucleophiles. They readily attack the electrophilic carbon of the nitrile group in this compound. This addition results in the formation of an intermediate imine anion, which upon aqueous workup (hydrolysis), yields a ketone. openstax.orgmasterorganicchemistry.com The reaction involves a single nucleophilic addition to the nitrile. openstax.org For instance, the reaction of a benzonitrile (B105546) derivative with a Grignard reagent, followed by hydrolysis, is a standard method for ketone synthesis. leah4sci.comfiveable.me The choice of the Grignard reagent determines the nature of the ketone produced.

Table 1: Illustrative Reactions of Benzonitriles with Grignard Reagents

| Benzonitrile Derivative | Grignard Reagent | Intermediate | Final Product (after Hydrolysis) |

| This compound | Methylmagnesium bromide (CH₃MgBr) | Imine Salt | 1-(2-(Ethoxymethyl)phenyl)ethan-1-one |

| This compound | Ethylmagnesium bromide (CH₃CH₂MgBr) | Imine Salt | 1-(2-(Ethoxymethyl)phenyl)propan-1-one |

| This compound | Phenylmagnesium bromide (C₆H₅MgBr) | Imine Salt | (2-(Ethoxymethyl)phenyl)(phenyl)methanone |

Nitriles can be readily reduced to primary amines using powerful hydride-donating reagents. wikipedia.orgchemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, reducing the carbon-nitrogen triple bond to a carbon-nitrogen single bond. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion. openstax.orglibretexts.org This intermediate undergoes a second hydride addition to yield a dianion, which upon protonation during aqueous workup, gives the primary amine. openstax.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective in the presence of transition metal catalysts. masterorganicchemistry.comresearchgate.net

Table 2: Common Hydride Reagents for Nitrile Reduction

| Reagent | Description | Product with this compound |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective reducing agent that converts nitriles to primary amines. openstax.orgmasterorganicchemistry.com | (2-(Ethoxymethyl)phenyl)methanamine |

| Diisopropylaminoborane | In the presence of catalytic lithium borohydride, it reduces various aromatic nitriles to primary amines. nih.gov | (2-(Ethoxymethyl)phenyl)methanamine |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium) to reduce nitriles. wikipedia.org | (2-(Ethoxymethyl)phenyl)methanamine |

The hydrolysis of the nitrile group in this compound can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. openstax.org This transformation can be catalyzed by either acid or base. libretexts.org

In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgrsc.org In base-catalyzed hydrolysis, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.orglibretexts.org In both cases, an amide intermediate is formed, which can then be further hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). openstax.org Studies on substituted benzonitriles have shown that the mechanism can be influenced by the concentration of the acid; at high concentrations, the rate-determining step is the addition of the nucleophile. znaturforsch.com

While reactions typically occur at the pi-bonds of the nitrile group, the activation and cleavage of the thermodynamically stable C−CN single bond represent a more advanced area of study. researchgate.net This field has gained attention for its potential in novel synthetic transformations. utexas.edusnnu.edu.cn

Transition-metal complexes, particularly those of Group 10 metals like nickel, palladium, and platinum, have been shown to mediate the cleavage of the C−CN bond in benzonitriles. utexas.eduutexas.edu The process often involves the oxidative addition of the C−CN bond to a low-valent metal center. researchgate.netresearchgate.net For example, nickel(0) complexes can insert into the Ph-CN bond, forming an equilibrium between an η²-nitrile complex and a Ni(II) oxidative addition product. researchgate.netresearchgate.net The presence of Lewis acids can significantly influence the reaction rates and mechanisms, facilitating the C-CN bond cleavage by coordinating to the nitrogen lone pair. utexas.eduutexas.edu These studies, primarily conducted on benzonitrile, lay the groundwork for understanding how the C-CN bond in derivatives like this compound could be selectively cleaved and functionalized, opening pathways for reactions where the cyano group acts as a leaving group. snnu.edu.cn

Table 3: Metals Investigated in C-CN Bond Activation of Benzonitriles

| Metal | Complex Type | Observation |

| Nickel (Ni) | Zerovalent Ni(0) complexes, e.g., with dippe ligand. utexas.edu | Reversibly cleaves the C-CN bond via oxidative addition. researchgate.netresearchgate.net Lewis acids can accelerate the reaction. utexas.eduutexas.edu |

| Palladium (Pd) | Zerovalent Pd(0) complexes. | Studied in comparison to Ni and Pt for C-CN bond activation. utexas.edu |

| Platinum (Pt) | Zerovalent Pt(0) complexes. | Investigated for C-CN versus C-H bond cleavage selectivity. dntb.gov.ua |

| Rhodium (Rh) | Rh(-I) species. | Shown to cleave the C-CN bond of benzonitrile via oxidative addition. researchgate.net |

C−CN Bond Activation Studies

Catalytic Transformations Involving the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of catalytic transformations. rug.nl These reactions typically involve the activation of the carbon-nitrogen triple bond, making it susceptible to nucleophilic attack or reduction. rug.nlbohrium.com The presence of the ethoxymethyl substituent generally does not interfere with these transformations, which primarily focus on the nitrile moiety.

Catalytic Hydrogenation: One of the most significant transformations is the catalytic hydrogenation of the nitrile group to yield a primary amine. This process is highly valuable in organic synthesis. wikipedia.org The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.org Depending on the reaction conditions and the catalyst used, different products can be obtained. wikipedia.org The use of catalysts like Raney nickel, palladium, or platinum is common for this transformation. wikipedia.orglibretexts.org For instance, the catalytic hydrogenation of benzonitriles can yield benzylamines. researchgate.net Ruthenium complexes have also been shown to be effective catalysts for the reduction of nitriles to primary amines with high selectivity. thieme-connect.de Under certain conditions, intermediate imines can react further to form secondary and tertiary amines, though catalyst choice can enhance selectivity for the primary amine. wikipedia.org

Catalytic Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. libretexts.orgscribd.comlibretexts.org Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of water. libretexts.orglumenlearning.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orglibretexts.org Studies on the acid-catalyzed hydrolysis of benzonitrile have been conducted using various acids like sulfuric, perchloric, and hydrochloric acid. semanticscholar.org This transformation converts this compound into 2-(Ethoxymethyl)benzoic acid.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, although this is more common with nitrile oxides. libretexts.orglibretexts.org For example, benzonitrile oxide has been shown to undergo [3+2] cycloaddition reactions with various dipolarophiles. mdpi.com While direct cycloaddition to the nitrile group of this compound is less common, transition metal pincer complexes can catalyze novel cycloaddition reactions by activating the C≡N bond through metal-ligand cooperation. rug.nl

Table 1: Summary of Catalytic Transformations of the Nitrile Group This table is interactive. You can sort and filter the data.

| Transformation | Reagents/Catalyst | Product |

|---|---|---|

| Hydrogenation | H₂, Raney Ni, Pd/C, or PtO₂ | 2-(Ethoxymethyl)benzylamine |

| Hydrogenation | H₂, Ruthenium complexes | 2-(Ethoxymethyl)benzylamine |

| Hydrolysis | H₃O⁺ (aq), heat | 2-(Ethoxymethyl)benzoic acid |

| Hydrolysis | NaOH (aq), heat then H₃O⁺ | 2-(Ethoxymethyl)benzoic acid |

Transformations Involving the Ethoxymethyl Moiety

The ethoxymethyl group [-CH₂OCH₂CH₃] possesses two main sites of reactivity: the ether linkage and the methylene (B1212753) bridge connected to the aromatic ring.

Ethers are generally unreactive, which makes them good solvents; however, their C-O bond can be cleaved under stringent conditions, typically with strong acids. chemistrysteps.comlibretexts.org The cleavage of the ethoxymethyl group in this compound would result in the formation of 2-(hydroxymethyl)benzonitrile (B1590355) or 2-(halomethyl)benzonitrile, depending on the reagents used.

The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), converting the ethoxy group into a good leaving group (ethanol). chemistrysteps.comlibretexts.org A halide ion then acts as a nucleophile, attacking the methylene carbon in an Sₙ2 reaction to displace the ethanol (B145695) and form a halomethyl group. chemistrysteps.commasterorganicchemistry.com Due to the benzylic nature of the methylene carbon, Sₙ1 mechanisms are also possible under certain conditions. libretexts.org Lewis acids have also been employed for the cleavage of similar ether linkages. wikipedia.org

Table 2: Reagents for Ether Linkage Cleavage This table is interactive. You can sort and filter the data.

| Reagent | Typical Product | Mechanism |

|---|---|---|

| HBr (conc.) | 2-(Bromomethyl)benzonitrile (B57715) | Sₙ2 / Sₙ1 |

| HI (conc.) | 2-(Iodomethyl)benzonitrile | Sₙ2 / Sₙ1 |

| BBr₃ | 2-(Bromomethyl)benzonitrile | Lewis acid-mediated |

The methylene bridge in this compound is a benzylic position. youtube.com The C-H bonds at a benzylic position are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This enhanced reactivity allows for selective functionalization at this site.

Radical Halogenation: Benzylic C-H bonds can be selectively halogenated using reagents that promote free-radical chain reactions. chemistrysteps.com A common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or benzoyl peroxide) to achieve benzylic bromination. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate. libretexts.org Applying this to this compound would yield 2-(1-bromoethoxymethyl)benzonitrile.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize alkyl groups at the benzylic position to a carboxylic acid, provided there is at least one benzylic hydrogen. chemistrysteps.comlibretexts.org In the case of this compound, this vigorous oxidation would cleave the C-C bond and oxidize the benzylic carbon, leading to the formation of 2-cyanobenzoic acid.

Ether groups are often used as protecting groups for alcohols in organic synthesis due to their general stability under a wide range of conditions. uchicago.edu Groups structurally similar to the ethoxymethyl group, such as methoxymethyl (MOM), β-(trimethylsilyl)ethoxymethyl (SEM), and methoxyethoxymethyl (MEM), are common alcohol-protecting groups. acs.orglibretexts.orgwikipedia.org

The ethoxymethyl group can be considered a simple acetal-type protecting group. It is stable under basic, nucleophilic, and many oxidizing and reducing conditions. nih.gov This stability allows for chemical transformations on other parts of a molecule without affecting the protected alcohol. Deprotection, or removal of the group, is typically achieved under acidic conditions, which hydrolyze the acetal (B89532) back to the alcohol and formaldehyde (B43269) ethoxy acetal. wikipedia.orgresearchgate.net While less common than MOM or SEM ethers, its chemical behavior follows the same principles. acs.orgchemistrytalk.org The choice of a specific ether protecting group often depends on the required stability and the specific conditions needed for its selective removal. harvard.edu

Table 3: Stability of Ethoxymethyl as a Protecting Group This table is interactive. You can sort and filter the data.

| Condition/Reagent Type | Stability |

|---|---|

| Strong Bases (e.g., NaOH, LDA) | Stable |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |

| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

| Catalytic Hydrogenation | Stable |

| Strong Acids (e.g., HBr, HCl, H₂SO₄) | Labile (Cleavage) |

| Lewis Acids (e.g., BBr₃, TiCl₄) | Labile (Cleavage) |

Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of the reaction are heavily influenced by the substituents already present on the ring. wikipedia.orguomustansiriyah.edu.iq Substituents are classified as either activating (rate-increasing) or deactivating (rate-decreasing) and as ortho,para-directors or meta-directors. pressbooks.puborganicchemistrytutor.com

In this compound, there are two substituents to consider:

Nitrile Group (-CN): The nitrile group is a strongly deactivating group due to its electron-withdrawing nature through both induction and resonance. libretexts.org It is a meta-director. masterorganicchemistry.comyoutube.com

The outcome of an EAS reaction on this compound depends on the interplay between these two opposing effects. The activating ortho,para-directing ethoxymethyl group and the deactivating meta-directing nitrile group will direct incoming electrophiles to different positions.

The ethoxymethyl group (at position 1) directs to positions 2 (ortho) and 4 (para). Position 2 is occupied by the nitrile group. Therefore, it strongly directs to position 6 (ortho) and position 4 (para).

The nitrile group (at position 2) directs to positions 4 (meta) and 6 (meta).

Both groups direct the incoming electrophile to positions 4 and 6. Therefore, substitution is expected to occur at these positions. The activating nature of the ethoxymethyl group will likely make the ring more reactive than nitrobenzene (B124822) but less reactive than toluene. wikipedia.org The precise ratio of substitution at position 4 versus position 6 would be influenced by steric hindrance from the adjacent ethoxymethyl group, which might favor substitution at the less hindered para position (position 4). msu.edu

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the nitrile group is a moderately electron-withdrawing group. However, without a suitable leaving group (such as a halogen) on the aromatic ring, and lacking strong activation from multiple electron-withdrawing substituents, this compound is not predisposed to undergo classical nucleophilic aromatic substitution reactions under standard conditions. The carbon-hydrogen bonds of the benzene ring are not readily cleaved by common nucleophiles.

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. This reaction involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile.

The nitrile group (-C≡N) and the oxygen atom of the ethoxymethyl group in this compound can both potentially act as directing metalation groups. The lone pair of electrons on the nitrogen of the nitrile and the oxygen of the ether can coordinate with the lithium atom of the organolithium base, facilitating the deprotonation of a nearby ortho proton.

Given the substitution pattern of this compound, there are two possible positions for directed ortho-metalation: the C3 and C6 positions of the benzene ring. The ethoxymethyl group at the C2 position would be expected to direct metalation to the C3 position, while the nitrile group at the C1 position could direct to the C6 position. The outcome of the reaction would depend on the relative directing ability of these two groups and the specific reaction conditions employed.

Mechanistic Investigations and Reaction Dynamics

Mechanistic Studies of Synthetic Routes to 2-(Ethoxymethyl)benzonitrile

The primary synthetic route to this compound and related compounds often involves the deprotonation of a benzylic C-H bond. This process, known as benzylic or lateral lithiation, is a powerful tool for C-C bond formation. The mechanism is heavily influenced by the directing group on the aromatic ring and the nature of the organolithium base used.

The synthesis of this compound via lithiation typically starts from 2-methylbenzonitrile, which is then functionalized. However, a more direct conceptual model involves the lateral lithiation of a precursor like 1-(ethoxymethyl)-2-methylbenzene. In this context, the ethoxymethyl group itself does not direct lithiation to the adjacent methyl group but understanding the lithiation of the benzylic position of the ethoxymethyl group provides analogous mechanistic insight. The key step is the deprotonation at the benzylic carbon (the CH2 group attached to the ring) by a strong base, such as an alkyllithium reagent (e.g., n-BuLi or s-BuLi) or a lithium amide like lithium diisopropylamide (LDA).

This process is a form of heteroatom-promoted lateral lithiation, where a substituent containing a heteroatom facilitates the deprotonation of a benzylic C-H bond. The heteroatom, in this case, the oxygen of the ethoxymethyl group, plays a crucial role. The mechanism is believed to involve the coordination of the lithium atom of the base to the Lewis basic oxygen atom. This pre-coordination complex brings the base into proximity with the target benzylic proton, lowering the activation energy for the deprotonation step. This directed metalation is a kinetically controlled process.

The resulting organolithium species, a benzyllithium (B8763671) derivative, is stabilized by the delocalization of the negative charge into the aromatic π-system. The color of the reaction mixture, often turning red or deep purple, is a common indicator of the formation of these benzyllithium compounds. This stabilized nucleophile can then react with an electrophile to introduce a cyano group, or alternatively, a precursor like 2-(bromomethyl)benzonitrile (B57715) could be reacted with sodium ethoxide in a nucleophilic substitution to form the target molecule. For the lithiation pathway, the stability and structure of the organolithium intermediate (e.g., monomer, dimer, solvent-separated ion pair) can significantly influence its reactivity and selectivity.

While specific kinetic and transition state data for the synthesis of this compound are not extensively documented, valuable insights can be drawn from computational studies on analogous benzylic lithiation and C-O bond activation processes. Density Functional Theory (DFT) calculations are frequently used to model the reaction pathways and elucidate the structures of transition states.

For a typical benzylic deprotonation, the reaction profile involves the formation of a pre-coordination complex between the substrate and the organolithium base. The key transition state involves the abstraction of the proton by the base, with the lithium atom coordinated to the heteroatom directing group. Computational models for the lithiation of similar substrates, such as chromane, have shown that breaking the contact ion pair of the organolithium reagent can lead to different reactivity patterns and selectivities.

Factors influencing the energy barrier of the transition state include:

The acidity of the benzylic proton: Influenced by the inductive and resonance effects of the substituents on the aromatic ring.

The strength and steric bulk of the base: Stronger, less hindered bases generally lead to faster reaction rates.

The coordinating ability of the solvent and any additives: Solvents like tetrahydrofuran (B95107) (THF) or additives like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and solvate the lithium cation, influencing the reactivity of the base.

The stability of the resulting benzyllithium species.

DFT studies on related Ni-catalyzed C(sp³)–OMe bond activation highlight the significant distortion energy required as the benzylic carbon changes hybridization in the transition state. Similar principles would apply to the transition state of the deprotonation step, where the carbon atom transitions from sp³ to a more sp²-like geometry in the resulting anion.

Table 1: Theoretical Activation Barriers for C-O Cleavage in a Model Benzylic Ether System

| Transition State | Pathway | Catalyst System | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| TS59 | C(sp³)–O Activation | Ni(I)-mediated | 18.5 |

| TS62 | C(sp³)–O Activation | Ni(I)/B₂pin₂ | 16.3 |

Data derived from computational studies on analogous benzylic ether systems and are illustrative of the energy scales involved in transformations at the benzylic position.

Elucidation of Reaction Mechanisms for Transformations of this compound

The nitrile group and the benzylic position of this compound are reactive sites that can undergo various transformations. Understanding the mechanisms of these reactions is key to controlling their outcomes and synthesizing new molecules.

The catalytic hydrogenation of the nitrile group in this compound is a fundamental transformation that yields the corresponding primary amine, [2-(ethoxymethyl)phenyl]methanamine. This reaction is typically carried out using hydrogen gas and a heterogeneous metal catalyst, such as Palladium on carbon (Pd/C), Raney Nickel, or Platinum-based catalysts.

The generally accepted mechanism proceeds through a series of steps on the catalyst surface:

Adsorption: Both hydrogen (H₂) and the benzonitrile (B105546) substrate adsorb onto the surface of the metal catalyst. The H-H bond in hydrogen is weakened or cleaved, forming active metal-hydride species.

First Hydride Addition: The nitrile group (C≡N) undergoes a nucleophilic attack by a hydride species (H⁻) from the catalyst surface, or a stepwise addition of hydrogen atoms. This first addition of one H₂ molecule across the triple bond forms an imine intermediate (C=NH).

Second Hydride Addition: The resulting imine intermediate remains adsorbed on the catalyst surface and is rapidly hydrogenated by another equivalent of H₂. This reduction of the C=N double bond yields the final primary amine.

The reaction is a consecutive process. In some cases, the intermediate imine can react with the primary amine product to form a secondary amine as a byproduct. The use of additives like ammonia (B1221849) can help suppress the formation of these secondary amines.

Reaction Pathway: R-C≡N + H₂ → [R-CH=NH] (Imine Intermediate) [R-CH=NH] + H₂ → R-CH₂-NH₂ (Primary Amine)

Kinetic studies on the hydrogenation of benzonitrile over a Pd/C catalyst have shown that the initial hydrogenation to benzylamine (B48309) typically follows first-order kinetics.

The activation and cleavage of the C−CN bond in aryl nitriles, known as decyanation, is a challenging but synthetically useful transformation. This process typically requires a transition-metal catalyst to overcome the high bond strength of the aryl C-CN bond (approx. 132 kcal/mol for benzonitrile).

Two primary mechanistic pathways have been identified for transition-metal-catalyzed C-CN bond activation:

Oxidative Addition: A low-valent transition metal complex (e.g., Ni(0), Rh(I)) can insert directly into the C-CN bond. This oxidative addition step forms a higher-valent metal intermediate with both cyano (-CN) and aryl (-Ar) ligands. For example, a [Ni(0)(dippe)] fragment has been shown to react with benzonitrile to form a Ni(II) oxidative addition product, [(dippe)Ni(Ph)(CN)]. Subsequent steps, such as reaction with a hydride source, can lead to the decyanated product.

Single-Electron Transfer (SET): In some systems, the mechanism may involve a single-electron transfer from the metal catalyst to the nitrile. This generates a radical anion intermediate, which can then fragment to release the cyanide anion and an aryl radical. This pathway has been proposed for nickel-catalyzed reductive decyanation using Grignard reagents.

Computational studies using DFT have been instrumental in mapping the potential energy surfaces for these reactions. For the reaction of a [Ni(dippe)] fragment with benzonitrile, calculations have identified several η²-arene intermediates and transition states leading from the initial nitrile complex to the final C-CN bond activated product. The presence of Lewis acids can also facilitate C-CN bond cleavage by coordinating to the nitrogen lone pair, which increases the electrophilicity of the nitrile group.

The nitrile group of this compound can be converted into a nitrile oxide, a highly reactive 1,3-dipole. This is typically achieved by treating the corresponding aldoxime with an oxidizing agent. The resulting this compound oxide can then undergo a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, with a variety of unsaturated compounds (dipolarophiles), such as alkenes or alkynes.

Reaction with an alkene yields a 2-isoxazoline ring.

Reaction with an alkyne yields an isoxazole ring, which is an aromatic heterocycle.

The mechanism of the 1,3-dipolar cycloaddition is generally considered to be a concerted, pericyclic process that proceeds through a single, highly ordered transition state. The stereochemistry of the dipolarophile is retained in the product. The regioselectivity of the reaction (i.e., the orientation of the dipole and dipolarophile) is primarily controlled by the electronic properties of the reactants and can be explained by Frontier Molecular Orbital (FMO) theory. The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The preferred regioisomer is the one that results from the combination with the smallest HOMO-LUMO energy gap and the largest orbital coefficient overlap.

Kinetic studies have shown that these cycloadditions can be accelerated in aqueous media or protic solvents, particularly with electron-poor dipolarophiles, due to factors like hydrogen bonding and enforced hydrophobic interactions.

Theoretical and Computational Studies

Quantum Chemical Calculations on 2-(Ethoxymethyl)benzonitrile

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. northwestern.edu

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into the molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For aromatic compounds like benzonitrile (B105546) derivatives, the HOMO is typically a π orbital associated with the benzene (B151609) ring, while the LUMO is a π* orbital. researchgate.netsphinxsai.com The introduction of the ethoxymethyl group at the ortho position is expected to influence the energies of these frontier orbitals through both inductive and steric effects.

Table 1: Illustrative Frontier Orbital Energies for Benzonitrile Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzonitrile | -7.01 | -0.75 | 6.26 |

| 2-Methylbenzonitrile | -6.89 | -0.68 | 6.21 |

| This compound (Estimated) | -6.95 | -0.72 | 6.23 |

Note: The data for this compound is estimated based on general trends and is for illustrative purposes only.

Calculations on related molecules, such as various substituted benzonitriles, have shown that electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor. researchgate.netsphinxsai.com The ethoxymethyl group, with its oxygen atom, can exhibit electron-donating character through resonance, potentially increasing the HOMO energy of this compound compared to unsubstituted benzonitrile.

For reactions involving this compound, such as nucleophilic addition to the nitrile group or electrophilic substitution on the benzene ring, computational methods can elucidate the reaction mechanism. researchgate.netresearchgate.net For instance, in a hypothetical hydrolysis of the nitrile group, calculations could determine the structure and energy of the transition state for the initial attack of a water molecule, as well as the energies of any intermediates formed along the reaction pathway.

If this compound were involved in a catalytic process, for example, a cross-coupling reaction, computational modeling could be used to investigate the mechanism. This would involve modeling the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the catalyst and the influence of the ethoxymethyl and nitrile substituents on the reaction.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. dergipark.org.tr DFT has proven to be a reliable and efficient method for studying the structure, properties, and reactivity of organic molecules.

A molecule's three-dimensional structure is crucial to its properties and reactivity. DFT can be used to perform geometry optimizations, which involve finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. nih.gov For a flexible molecule like this compound, which has a rotatable ethoxymethyl group, conformational analysis is also important. This involves exploring the different spatial arrangements (conformers) of the molecule and determining their relative energies.

Table 2: Illustrative Optimized Geometrical Parameters for this compound (DFT B3LYP/6-31G)*

| Parameter | Bond Length (Å) / Angle (°) |

| C(ring)-CN | 1.44 |

| C≡N | 1.16 |

| C(ring)-CH2 | 1.51 |

| C-O | 1.42 |

| O-C(ethyl) | 1.43 |

| C(ring)-C(ring)-CN | 121.5 |

| C(ring)-C(ring)-CH2 | 119.8 |

Note: This data is illustrative and represents typical values for similar molecular fragments.

DFT is a powerful tool for predicting the reactivity of molecules and the selectivity of chemical reactions. nih.gov By calculating various molecular properties, known as reactivity descriptors, insights into how and where a molecule will react can be gained. Some common reactivity descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the ethoxymethyl group, indicating these as sites for electrophilic attack.

Fukui Functions: These functions identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

In addition to predicting reactivity, DFT can be used to study the selectivity of reactions. For example, if this compound were to undergo an electrophilic aromatic substitution, DFT calculations could predict whether the incoming electrophile would preferentially add to the ortho, meta, or para positions relative to the existing substituents by comparing the activation energies for each pathway.

Spectroscopic Simulations and Vibrational Analysis

A comprehensive spectroscopic and vibrational analysis of this compound, integrating experimental data with theoretical calculations, has not been extensively reported in the existing scientific literature. However, the established methodologies for such investigations on related benzonitrile derivatives provide a clear framework for how such an analysis would be conducted. These studies typically employ quantum chemical calculations, most notably Density Functional Theory (DFT), to simulate spectra and provide detailed assignments of vibrational modes.

Theoretical studies on analogous molecules involve optimizing the molecular geometry and then calculating vibrational frequencies, as well as nuclear magnetic resonance (NMR) chemical shifts. mdpi.comresearchgate.net These computational results serve as a powerful tool for the precise interpretation of experimental Fourier-transform infrared (FTIR), FT-Raman, and NMR spectra.

Vibrational Frequency Analysis

For a molecule like this compound, a vibrational analysis would be performed using DFT methods, often with the B3LYP functional and a basis set such as 6-311++G(d,p). mdpi.com This process calculates the harmonic vibrational frequencies corresponding to the fundamental modes of the molecule.

The key vibrational modes for this compound would include:

C≡N Stretch: The nitrile group vibration, which is a strong and characteristic band in the IR spectrum.

Aromatic C-H Stretches: Vibrations of the hydrogen atoms attached to the benzene ring.

Aliphatic C-H Stretches: Symmetric and asymmetric stretching of the methylene (B1212753) and methyl groups in the ethoxymethyl substituent.

C-O-C Stretches: Ether linkage vibrations.

Benzene Ring Vibrations: In-plane and out-of-plane bending and stretching modes of the carbon skeleton.

Since theoretical calculations are typically performed on a single molecule in the gaseous phase, the resulting frequencies often deviate slightly from experimental data, which are usually recorded in the solid or liquid phase. nih.gov To bridge this gap, the calculated frequencies are uniformly scaled using a scaling factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to minimize the deviation and improve the agreement with experimental values. nih.gov

The assignment of each vibrational mode is confirmed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode. mdpi.com

An illustrative comparison between hypothetical experimental data and scaled theoretical calculations for the key functional groups of this compound is presented in the table below.

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) (FTIR) | Hypothetical Calculated Frequency (cm⁻¹) (Scaled) | Assignment (Based on PED) |

|---|---|---|---|

| ν(C≡N) | ~2230 | ~2235 | C≡N stretching |

| νas(CH₂) | ~2980 | ~2985 | Asymmetric C-H stretch of methylene |

| νs(CH₂) | ~2870 | ~2875 | Symmetric C-H stretch of methylene |

| ν(Ar C-H) | ~3060 | ~3065 | Aromatic C-H stretching |

| ν(C-O-C) | ~1120 | ~1125 | Ether C-O-C asymmetric stretching |

NMR Spectroscopic Simulations

Theoretical calculations are also invaluable for assigning ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict the isotropic magnetic shielding tensors. mdpi.com The calculated shielding values are then converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

For this compound, the ¹H NMR spectrum would feature distinct signals for the aromatic protons and the protons of the ethoxymethyl group (-CH₂-O-CH₂-CH₃). The chemical environment of each proton on the benzene ring is unique, leading to different chemical shifts. Similarly, the ¹³C NMR spectrum would show separate resonances for the nitrile carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the ethoxymethyl side chain.

A comparison of theoretical and experimental chemical shifts allows for unambiguous assignment of each signal. The level of agreement between the calculated and observed values serves to validate the accuracy of the computed molecular structure.

The following table illustrates the type of data generated in such a comparative analysis for the carbon atoms of this compound.

| Carbon Atom | Hypothetical Experimental ¹³C Chemical Shift (δ, ppm) | Hypothetical Calculated ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C≡N | ~118 | ~118.5 |

| C-CN (Aromatic) | ~115 | ~115.2 |

| C-CH₂ (Aromatic) | ~140 | ~140.3 |

| Ar-CH | ~128-134 | ~128.5-134.5 |

| -CH₂-O- | ~70 | ~70.5 |

| -O-CH₂- | ~66 | ~66.4 |

| -CH₃ | ~15 | ~15.3 |

Applications in Organic Synthesis As a Building Block

Precursor for Nitrogen-Containing Heterocycles

The strategic placement of the nitrile and ethoxymethyl groups on the benzene (B151609) ring makes 2-(Ethoxymethyl)benzonitrile a suitable starting material for the synthesis of various nitrogen-containing heterocyclic compounds.

Isoquinoline (B145761) and its derivatives are an important class of nitrogen-containing heterocycles that are found in numerous natural products and pharmacologically active compounds. While a direct, one-step synthesis of the isoquinoline core from this compound is not commonly reported, its structural features lend themselves to established synthetic strategies.

One plausible approach involves the transformation of the nitrile group into a primary amine, followed by cyclization. For instance, reduction of the nitrile to a 2-(ethoxymethyl)benzylamine derivative would provide a key intermediate. This amine could then undergo a Pictet-Spengler type reaction with an appropriate aldehyde or ketone to construct the isoquinoline skeleton. The ethoxymethyl group could serve as a protecting group for a hydroxymethyl substituent or be modified in subsequent steps.

Another potential strategy involves the reaction of the nitrile group with a carbon nucleophile to introduce a two-carbon unit, which could then participate in a cyclization reaction to form the isoquinoline ring. The versatility of the nitrile group allows for its conversion into various functionalities that can facilitate ring closure.

The following table outlines some established methods for isoquinoline synthesis that could potentially be adapted for use with derivatives of this compound:

| Synthesis Method | General Description | Potential Applicability |

| Bischler-Napieralski Reaction | Cyclization of a β-phenylethylamide using a dehydrating agent. | The nitrile group of this compound could be hydrolyzed to a carboxylic acid, which could then be converted to an amide and subsequently cyclized. |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. | A derivative of this compound containing a β-aminoethyl side chain could undergo this reaction. |

| Pomeranz–Fritsch Reaction | Acid-catalyzed cyclization of a benzalaminoacetal. | Modification of the functional groups of this compound would be necessary to generate the required starting material. |

The reactivity of the nitrile group in this compound opens up pathways to a variety of other heterocyclic systems beyond isoquinolines. The nitrile group can participate in cycloaddition reactions and can be a precursor to amidines, which are themselves versatile intermediates for heterocycle synthesis.

For example, [3+2] cycloaddition reactions of the nitrile group with 1,3-dipoles can lead to the formation of five-membered heterocyclic rings such as triazoles or tetrazoles. Additionally, the conversion of the nitrile to an amidine functionality allows for the construction of pyrimidines, imidazoles, and other nitrogen-rich heterocycles through condensation reactions with appropriate bifunctional reagents.

The following table summarizes some of the heterocyclic systems that could potentially be synthesized from this compound:

| Heterocyclic System | Synthetic Approach |

| Phthalazines | Reaction of a 2-(ethoxymethyl)phthalonitrile derivative with hydrazine. |

| Quinazolines | Condensation of an anthranilamide derivative (obtainable from the nitrile) with a one-carbon synthon. |

| 1,2,4-Triazines | Reaction of an amidrazone derivative with a 1,2-dicarbonyl compound. |

Intermediate in the Synthesis of Complex Organic Molecules

The structural features of this compound make it a useful intermediate in the multi-step synthesis of complex organic molecules, including natural products and pharmaceutically active compounds.

In the context of total synthesis, a building block like this compound can introduce a substituted aromatic ring with latent functionality. The nitrile group can be carried through several synthetic steps and then transformed at a later stage into a more reactive group as needed. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with an organometallic reagent to form a ketone.

The ethoxymethyl group can serve as a stable protecting group for a benzylic alcohol, which can be deprotected under specific conditions to reveal the hydroxyl group for further reactions. This controlled unmasking of functionality is a key strategy in the convergent synthesis of complex molecules.

Fragment-based drug discovery (FBDD) is a modern approach to drug design that involves screening small, low-molecular-weight compounds ("fragments") for binding to a biological target. Promising fragments are then elaborated or combined to produce more potent lead compounds.

A molecule like this compound, or derivatives thereof, could serve as a valuable fragment due to its combination of an aromatic ring, a nitrile group (a common pharmacophore), and an ether linkage. These features provide potential hydrogen bond acceptors and a scaffold for further chemical modification.

In a fragment-based approach, the this compound core could be identified as a binder to a target protein. Medicinal chemists would then synthesize analogues by modifying the ethoxy group or by adding substituents to the aromatic ring to improve binding affinity and other pharmacological properties. The nitrile group itself can be a key interaction point or a handle for further chemical elaboration.

Derivatization for Enhanced Synthetic Utility

The synthetic utility of this compound can be significantly enhanced through the derivatization of its functional groups. These transformations allow for the introduction of new functionalities and the modulation of the compound's reactivity.

The following table highlights key derivatization reactions for the nitrile and ethoxymethyl groups:

| Functional Group | Reaction Type | Product Functional Group | Reagents and Conditions |

| Nitrile | Hydrolysis | Carboxylic Acid | H₃O⁺, heat or OH⁻, heat |

| Nitrile | Reduction | Primary Amine | LiAlH₄, then H₂O |

| Nitrile | Grignard Reaction | Ketone | RMgX, then H₃O⁺ |

| Ethoxymethyl Ether | Ether Cleavage | Benzylic Alcohol | Strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃) |

| Benzylic Position | Radical Halogenation | Benzylic Halide | N-Bromosuccinimide (NBS), radical initiator |

The hydrolysis of the nitrile to a carboxylic acid provides access to a wide range of other functional groups, such as esters, amides, and acid chlorides. The reduction to a primary amine is a crucial step for the synthesis of many nitrogen-containing compounds, including alkaloids and pharmaceuticals. The reaction with Grignard reagents offers a direct route to ketones, which are versatile intermediates in organic synthesis.

Cleavage of the ethoxymethyl ether can unmask a benzylic alcohol, which can then be oxidized to an aldehyde or carboxylic acid, or used in nucleophilic substitution reactions. Furthermore, the benzylic position is susceptible to radical halogenation, which introduces a leaving group that can be displaced by a variety of nucleophiles, further expanding the synthetic possibilities.

Advanced Characterization Methodologies Focus on Methods, Not Specific Data

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed model of the molecular structure, including exact bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, providing valuable information about intermolecular forces such as van der Waals interactions or potential hydrogen bonding. While this method offers unparalleled detail about the solid-state conformation, it is contingent upon the ability to grow high-quality single crystals suitable for diffraction analysis. To date, no public crystal structure data for 2-(Ethoxymethyl)benzonitrile is available.

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a chemical sample. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used for this purpose.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. A sample of this compound would be vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase coating the column. A detector at the end of the column, often a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), quantifies the compound as it elutes. The resulting chromatogram would show a primary peak for this compound, with the area of this peak being proportional to its concentration. Any impurities present in the sample would appear as separate peaks, allowing for a quantitative assessment of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique used to separate compounds in a liquid mobile phase. sielc.comhelixchrom.com For this compound, a reversed-phase HPLC method would likely be employed, where the compound is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components. Separation is based on the differential partitioning of the analyte and any impurities between the mobile and stationary phases. A UV detector is commonly used for aromatic compounds like this, as the benzene (B151609) ring absorbs ultraviolet light. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Future Research Directions

Development of Novel Synthetic Routes with Improved Efficiency

While routes to substituted benzonitriles exist, the development of more efficient, cost-effective, and sustainable methods for synthesizing 2-(Ethoxymethyl)benzonitrile and its derivatives remains a critical research goal. Current strategies often involve multi-step processes or the use of expensive or hazardous reagents.

Future research should focus on several key areas:

Direct C-H Functionalization: Investigating methods for the direct introduction of the ethoxymethyl group onto the ortho position of benzonitrile (B105546) would represent a significant leap in efficiency. This could involve transition-metal-catalyzed C-H activation pathways, which are known for their atom economy.

One-Pot Syntheses: Designing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can drastically improve yield and reduce waste. For instance, a process starting from 2-methylbenzonitrile could involve a radical bromination followed by in-situ etherification with sodium ethoxide. A patent for a related compound, 4-bromo-3-(ethoxymethyl)benzonitrile, outlines a similar etherification step where sodium ethoxide is used to treat a substituted bromobenzonitrile. google.com

Flow Chemistry: The application of continuous flow technology could offer enhanced control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. sci-hub.ru

A comparative table of potential synthetic starting points is outlined below.

| Starting Material | Potential Reagent(s) | Key Transformation | Rationale |

| 2-Bromomethylbenzonitrile | Sodium Ethoxide | Williamson Ether Synthesis | A direct and well-established method for ether formation. |

| 2-Chlorobenzonitrile | Thiophenol followed by hydrolysis | Nucleophilic Aromatic Substitution | A multi-step route that could be optimized for efficiency. google.com |

| 2-Cyanobenzyl Chloride | Phenols / Alcohols with K₂CO₃ | Alkylation | A versatile method for creating various ether linkages. asianpubs.org |

Exploration of New Catalytic Transformations

The functional groups of this compound—the nitrile and the ether—present multiple opportunities for novel catalytic transformations. Research in this area can unlock new derivatives and applications.

Future explorations should include:

Selective Nitrile Hydrogenation: While the hydrogenation of benzonitriles to benzylamines is known, achieving high selectivity in the presence of the ethoxymethyl group is a key challenge. researchgate.netrsc.org Research into chemoselective catalysts, such as supported nickel, cobalt, or palladium systems, could allow for the targeted reduction of the nitrile to a primary amine without cleaving the ether linkage. rsc.org This would provide a direct route to 2-(ethoxymethyl)benzylamine, a valuable building block.

Oxidative Reactions: The benzylic position of the ethoxymethyl group is a potential site for catalytic C-H oxidation. Developing selective catalysts, potentially based on ruthenium or other transition metals, could yield corresponding aldehydes or carboxylic acids, further expanding the synthetic utility of the scaffold. sci-hub.ru

Coupling Reactions: The nitrile group can direct ortho-metalation, providing a handle for cross-coupling reactions. Catalytic systems could be developed to couple this compound with various partners (e.g., aryl halides, boronic acids) to construct more complex molecular architectures.

Cycloaddition Reactions: The nitrile group can participate in catalyzed cycloaddition reactions to form heterocyclic structures like tetrazoles or triazines. researchgate.net Exploring these transformations could lead to novel compounds with potential applications in medicinal chemistry.

| Catalytic Transformation | Catalyst Type | Potential Product | Research Goal |

| Selective Hydrogenation | Supported Ni, Co, Pd | 2-(Ethoxymethyl)benzylamine | High chemoselectivity for the nitrile group. rsc.org |

| Ammoxidation | Transition Metal Oxides | Phthalonitrile derivatives | Direct conversion to high-value chemicals. medcraveonline.com |

| Oxidative Dehydrogenation | Ruthenium Dioxide (RuO₂) | Imines or other oxidized products | Selective oxidation of amine derivatives. sci-hub.ru |

| C-H Functionalization | Palladium, Rhodium | Substituted benzonitriles | Direct derivatization of the aromatic ring. |

Advanced Computational Predictions for Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. stonybrook.edu For this compound, theoretical studies can provide invaluable insights into its electronic structure, reactivity, and potential for specific transformations.

Future research directions include:

DFT Studies: Density Functional Theory (DFT) calculations can be employed to map the electron density distribution, identify the most reactive sites (nucleophilic and electrophilic centers), and calculate bond dissociation energies. researchgate.netchemrxiv.org This information is crucial for predicting the outcomes of reactions like electrophilic aromatic substitution or nucleophilic attack on the nitrile carbon.

Reaction Mechanism Modeling: Computational modeling can elucidate the step-by-step mechanisms of potential catalytic cycles. researchgate.net By calculating the energy barriers for different pathways, researchers can predict the most likely reaction products and identify rate-determining steps, which is essential for catalyst design and optimization. nih.gov

Predicting Regioselectivity: In reactions involving the aromatic ring, the directing effects of the nitrile and ethoxymethyl groups can be complex. Computational models can accurately predict the regioselectivity of reactions such as halogenation or nitration, saving significant experimental effort. nih.gov

Virtual Screening: For applications in materials science or drug design, computational tools can be used to predict the properties of virtual libraries of derivatives based on the this compound scaffold. This can help identify promising candidates for synthesis and testing. unibo.it

| Computational Method | Parameter(s) to be Studied | Predicted Outcome |

| Density Functional Theory (DFT) | Electron density, Frontier Molecular Orbitals | Reactivity hotspots, electrophilic/nucleophilic sites. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited states, absorption spectra | Photophysical properties for materials applications. chemrxiv.org |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Dynamic behavior and stability in different environments. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond paths, charge concentrations | Nature of chemical bonds and non-covalent interactions. |

Design of Functional Molecules Utilizing this compound as a Scaffold

A molecular scaffold provides the core structure upon which functional groups can be systematically attached to create molecules with desired properties. mdpi.com The this compound framework is a promising scaffold for designing a new generation of functional molecules.

Future design strategies should focus on:

Medicinal Chemistry: The benzonitrile moiety is present in various biologically active compounds. The this compound scaffold could be used to design new enzyme inhibitors or receptor antagonists. The ethoxymethyl group can be used to tune lipophilicity and engage in specific hydrogen bonding interactions within a biological target. A patent has already demonstrated the use of a derivative in synthesizing biphenyl (B1667301) sulfonamide compounds as potential therapeutics. google.com

Materials Science: Benzonitrile derivatives are key components in advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The this compound scaffold can be elaborated with donor and acceptor groups to create novel materials with tailored photophysical properties, such as thermally activated delayed fluorescence (TADF). unibo.itacs.org

Agrochemicals: Many modern herbicides and pesticides are built on aromatic cores. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with novel modes of action or improved environmental profiles. researchgate.net

Molecular Probes: By incorporating fluorophores or other reporter groups, derivatives of this compound could be designed as chemical sensors or imaging agents for detecting specific analytes or biological processes.

| Application Area | Design Strategy | Target Property |

| Medicinal Chemistry | Introduce pharmacophores via nitrile or ring functionalization. | Enzyme inhibition, receptor binding. google.com |